molecular formula C11H8BrNO3 B1409689 Ethyl 2-bromo-4-cyano-6-formylbenzoate CAS No. 1805104-42-0

Ethyl 2-bromo-4-cyano-6-formylbenzoate

Cat. No.: B1409689
CAS No.: 1805104-42-0
M. Wt: 282.09 g/mol
InChI Key: SCMZKSWICFRTDT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-formylbenzoate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol. . This compound is characterized by the presence of bromine, cyano, and formyl functional groups attached to a benzoate ester.

Preparation Methods

Ethyl 2-bromo-4-cyano-6-formylbenzoate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 4-cyano-6-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-bromo-4-cyano-6-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an ethyl 2-amino-4-cyano-6-formylbenzoate derivative.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-formylbenzoate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-6-formylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, cyano, and formyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-6-formylbenzoate can be compared with similar compounds such as ethyl 2-bromo-4-cyano-6-methylbenzoate and ethyl 2-bromo-4-cyano-6-nitrobenzoate. These compounds share similar structural features but differ in the substituents attached to the benzoate ring. The unique combination of bromine, cyano, and formyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-8(6-14)3-7(5-13)4-9(10)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMZKSWICFRTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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